2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a molecular formula of C18H20N2O5S2 . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a dimethylaminoethyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate typically involves the reaction of 2-(dimethylamino)ethylamine with 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-(Dimethylamino)ethyl 3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- 2-(Dimethylamino)ethyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate lies in its specific methoxybenzylidene group, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H22N2O4S2 |
---|---|
Molecular Weight |
394.5g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H22N2O4S2/c1-19(2)10-11-24-16(21)8-9-20-17(22)15(26-18(20)25)12-13-4-6-14(23-3)7-5-13/h4-7,12H,8-11H2,1-3H3/b15-12- |
InChI Key |
UXRWDXOOYIKQTG-QINSGFPZSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Canonical SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origin of Product |
United States |
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